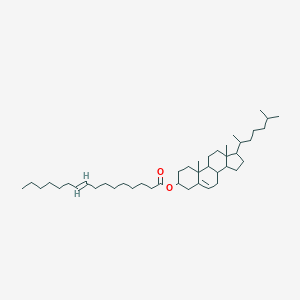

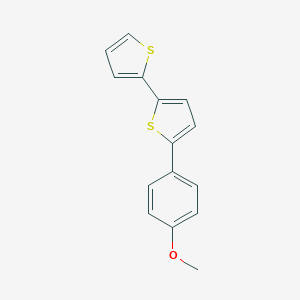

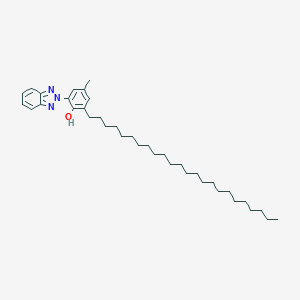

5-(4-Methoxyphenyl)-2,2'-bithiophene

Vue d'ensemble

Description

“4-Methoxyphenol”, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH. It is a phenol with a methoxy group in the para position .

Synthesis Analysis

In organic chemistry, 4-Methoxyphenol is used as a polymerization inhibitor (e.g., acrylates or styrene monomers). It can be produced from p-benzoquinone and methanol via a free radical reaction .

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenol consists of a phenol with a methoxy group in the para position .

Chemical Reactions Analysis

4-Methoxyphenol is used in dermatology and organic chemistry. As a topical drug, it is often mixed with tretinoin, a topical retinoid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenol include a molar mass of 124.139 g·mol −1, a density of 1.55 g/cm 3, a melting point of 52.5 °C (126.5 °F), and a boiling point of 243 °C (469 °F) .

Applications De Recherche Scientifique

Electrochemical Properties and Applications in Catalysis and Photocatalysis:

- The atropisomeric 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene demonstrates notable electrochemical properties and electrostatic interactions among ferrocenyl termini. These characteristics suggest potential applications in catalysis and photocatalysis (Speck, Schaarschmidt, & Lang, 2012).

Organic Field-Effect Transistors:

- 2,6-Diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives, including certain bithiophene compounds, have been utilized to develop high-performance semiconductors for organic field-effect transistors. These materials demonstrate high mobility, with some variants achieving impressive performance metrics (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).

Solid-State Structures and Conformations:

- Various studies have focused on the solid-state structures and conformations of bithiophene derivatives. For instance, different bithiophene dicarboxylates exhibit distinct sulfur conformations, which are relevant to understanding their chemical behavior and potential applications (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Energy Storage Devices:

- Bithiophene derivatives like 5,5'-Bis(methylthio)-2,2'-bithiophene have been explored as potential cathode electroactive materials for energy storage devices. Their ability to exhibit reversible electrochemical processes suggests promising applications in this field (Henderson, Kiya, Hutchison, & Abruña, 2008).

Solar Energy Applications:

- In the context of solar energy, certain thiophene-based molecules have been identified as efficient hole-transporting materials for perovskite solar cells, contributing to high power conversion efficiencies (Li, Fu, Boix, Wong, Hagfeldt, Grätzel, Mhaisalkar, & Grimsdale, 2014).

Synthesis and Polymerization:

- The oxidative polymerization of monosubstituted bithiophenes, including those with functional groups, has been explored to produce polymers with enhanced conjugation lengths and improved properties (Rasmussen, Pickens, & Hutchison, 1998).

Organic Electronics:

- Phenylene-thiophene-based organic transistors and memory elements have shown potential in organic electronics due to their high mobility, stability, and ease of processing. Such materials could be pivotal in the development of future electronic devices (Mushrush, Facchetti, Lefenfeld, Katz, & Marks, 2003).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c1-16-12-6-4-11(5-7-12)13-8-9-15(18-13)14-3-2-10-17-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPCSLCDFGYWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550506 | |

| Record name | 5-(4-Methoxyphenyl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-2,2'-bithiophene | |

CAS RN |

106925-79-5 | |

| Record name | 5-(4-Methoxyphenyl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)